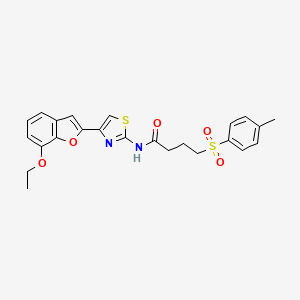![molecular formula C18H17N3O4 B2485662 N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877650-03-8](/img/structure/B2485662.png)
N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a complex organic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also has a pyrido ring, a carboxamide group, and a phenyl ring with two methoxy (OCH3) substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrido rings, the carboxamide group, and the phenyl ring with the methoxy groups . These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its lipophilicity, potentially influencing its solubility and permeability .Scientific Research Applications
- Compound A and its derivatives have been synthesized and evaluated for their antibacterial properties. Specifically, 18 N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were developed based on the dithiolopyrrolone scaffold. Some of these compounds exhibit potent antimicrobial activity against Gram-positive bacteria , including Staphylococcus aureus and Streptococcus pneumoniae. Notably, the compound 7b demonstrated promising antibacterial activity against clinical isolates of antibiotic-resistant bacteria, such as MRSA, VRSA, RRSA, and MPRSP .
- Compound A can serve as an NF-κB inhibitor , which is relevant in anticancer drug research. NF-κB plays a crucial role in regulating inflammation and cell survival. Inhibiting NF-κB activation may have therapeutic implications in cancer treatment .
- Compound A derivatives may act as retinoid nuclear modulators . These agents are essential for treating metabolic and immunological diseases. Retinoids play a role in cell differentiation, immune response, and tissue homeostasis .
- Lipopolysaccharide (LPS)-induced inflammatory mediators derived from Compound A could potentially impact various brain disorders. Neuroinflammation involving microglial activation contributes to the pathogenesis of conditions like Alzheimer’s disease and other neurodegenerative disorders .
- Piritrexim , a compound structurally related to Compound A , inhibits DHFR. DHFR is an enzyme involved in folate metabolism and is a target for antitumor drugsPiritrexim has shown antitumor effects in animal models .
- Compound A derivatives have been explored for taste enhancement. For instance, N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-yl)acetohydrazide (DE) significantly enhances kokumi, umami, and salt tastes. This suggests that DE could be a promising taste enhancer .
Antibacterial Activity
NF-κB Inhibition
Retinoid Nuclear Modulation
Neuroinflammation and Brain Disorders
Dihydrofolate Reductase (DHFR) Inhibition
Taste Enhancement
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine carboxamide derivatives, have been shown to exhibit fungicidal activities against various fungi .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that result in their fungicidal activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown potential fungicidal activities against various fungi .
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-4-7-16-19-9-13(18(23)21(16)10-11)17(22)20-14-6-5-12(24-2)8-15(14)25-3/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINALPSZXKIMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=C(C=C(C=C3)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2485579.png)


![1-[(3-Methylphenyl)sulfonyl]piperazine](/img/structure/B2485583.png)


![5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2485586.png)


![2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2485591.png)
![[2-(1-Adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol](/img/structure/B2485592.png)


![N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485602.png)